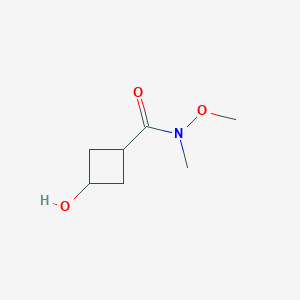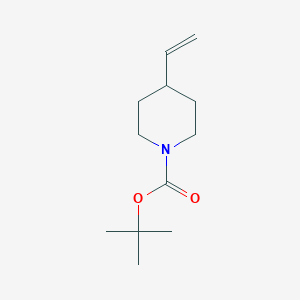
(-)-Erinacine E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Erinacine E is a compound that is found in the fruiting bodies of Hericium erinaceus, commonly known as the lion's mane mushroom. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
(-)-Erinacine E exerts its neuroprotective effects by activating the cAMP response element-binding protein (CREB) pathway. This leads to the upregulation of NGF synthesis, which promotes the survival and regeneration of neurons. Additionally, (-)-Erinacine E has been shown to have antioxidant and anti-inflammatory properties, which further contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
(-)-Erinacine E has been shown to increase NGF synthesis in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (-)-Erinacine E has been shown to have anti-inflammatory and antioxidant effects, which can protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (-)-Erinacine E in lab experiments include its neuroprotective properties, its ability to stimulate NGF synthesis, and its anti-inflammatory and antioxidant effects. However, there are also limitations to using (-)-Erinacine E in lab experiments. These include the difficulty in synthesizing the compound and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on (-)-Erinacine E. These include:
1. Further studies to determine the safety and efficacy of (-)-Erinacine E in humans.
2. Investigation of the potential therapeutic effects of (-)-Erinacine E in other neurodegenerative diseases such as multiple sclerosis and amyotrophic lateral sclerosis.
3. Development of novel synthetic methods for (-)-Erinacine E that are more efficient and cost-effective.
4. Investigation of the potential synergistic effects of (-)-Erinacine E with other compounds such as curcumin and resveratrol.
5. Exploration of the potential use of (-)-Erinacine E in combination with other therapies for the treatment of neurodegenerative diseases.
Conclusion:
(-)-Erinacine E is a compound found in Hericium erinaceus that has potential therapeutic properties for the treatment of neurodegenerative diseases. Its neuroprotective effects are due to its ability to stimulate NGF synthesis and its anti-inflammatory and antioxidant properties. While there are limitations to using (-)-Erinacine E in lab experiments, there are several future directions for research that could lead to the development of novel therapies for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of (-)-Erinacine E is a complex process that involves several steps. The first step is the extraction of the compound from the fruiting bodies of Hericium erinaceus. This is followed by a purification process that involves chromatography and crystallization. The final step is the characterization of the compound using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(-)-Erinacine E has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have neuroprotective effects and can stimulate nerve growth factor (NGF) synthesis. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
178232-25-2 |
|---|---|
Produktname |
(-)-Erinacine E |
Molekularformel |
C25H36O6 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(4R,9R,12R,13S,15S,18S,19S,20R,21R,22R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol |
InChI |
InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18-,19+,20+,21+,22-,23-,24+,25-/m1/s1 |
InChI-Schlüssel |
YUCYEVHMFBEBSC-JQALDXPXSA-N |
Isomerische SMILES |
CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@H]([C@@]([C@@H]4O)(CO6)O)O)O |
SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Kanonische SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Synonyme |
erinacine E erinacine-E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)

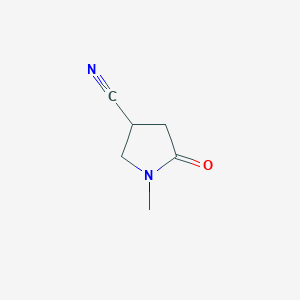
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
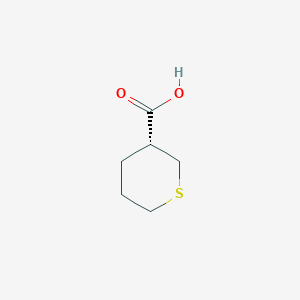
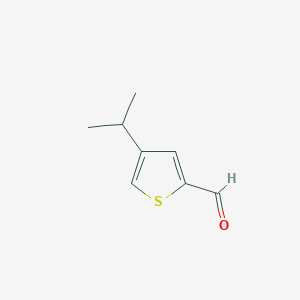
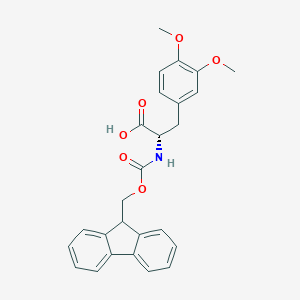
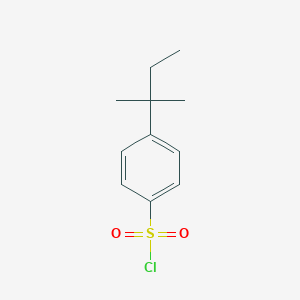
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
